molecular formula C10H9I2NO3 B12811718 [4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate CAS No. 17641-11-1

[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate

Cat. No.: B12811718
CAS No.: 17641-11-1
M. Wt: 444.99 g/mol
InChI Key: PASZUJBQKLPTNX-UHFFFAOYSA-N
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Description

[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate is a chemical compound with the molecular formula C10H9I2NO3 It is characterized by the presence of two iodine atoms, an acetyl group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate typically involves the iodination of acetic acid derivatives. The reaction conditions often require the use of iodine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The process involves the acetylation of the phenyl group followed by iodination to introduce the iodine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include iodinated quinones, deiodinated phenyl esters, and substituted phenyl acetates .

Scientific Research Applications

[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate involves the interaction of its iodine atoms with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The acetyl group facilitates the penetration of the compound into cells, enhancing its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate is unique due to its dual iodine atoms and acetyl group, which confer specific reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

17641-11-1

Molecular Formula

C10H9I2NO3

Molecular Weight

444.99 g/mol

IUPAC Name

[4-[(2-iodoacetyl)amino]phenyl] 2-iodoacetate

InChI

InChI=1S/C10H9I2NO3/c11-5-9(14)13-7-1-3-8(4-2-7)16-10(15)6-12/h1-4H,5-6H2,(H,13,14)

InChI Key

PASZUJBQKLPTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CI)OC(=O)CI

Origin of Product

United States

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